An In-depth Technical Guide to 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane (CAS 380-63-2): A Profile Based on Analogous Halogenated Alkanes
An In-depth Technical Guide to 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane (CAS 380-63-2): A Profile Based on Analogous Halogenated Alkanes
Introduction
Halogenated hydrocarbons, a class of organic compounds where one or more hydrogen atoms are replaced by halogen atoms, have been pivotal in a multitude of industrial and technological advancements. Their unique physicochemical properties, stemming from the presence of carbon-halogen bonds, have led to their use as refrigerants, solvents, fire retardants, and intermediates in chemical synthesis.[1] This guide provides a detailed theoretical exploration of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane, a compound for which specific data is scarce. By examining the established chemistry of related chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs), we can construct a scientifically grounded profile of its anticipated characteristics and potential applications.
Molecular Structure and Inferred Physicochemical Properties
The molecular structure of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane features a four-carbon backbone. One terminus is a trichloromethyl group (-CCl3), while the other is a pentafluoroethyl group (-C2F5), with a methylene bridge (-CH2-) in between. This asymmetric distribution of bulky and highly electronegative halogen atoms will significantly influence its physical and chemical behavior.
Predicted Physicochemical Data
The properties of halogenated alkanes are dictated by factors such as molecular weight, the nature and number of halogen atoms, and the overall molecular geometry.[2][3] The presence of both chlorine and fluorine atoms in 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane suggests a high molecular weight and density. The polarity of the C-Cl and C-F bonds will lead to significant dipole-dipole interactions, resulting in a higher boiling point compared to non-halogenated alkanes of similar carbon chain length.[2][3]
| Property | Inferred Value/Characteristic | Rationale based on Analogous Compounds |
| Molecular Formula | C4H2Cl3F5 | Based on IUPAC nomenclature |
| Molecular Weight | ~255.4 g/mol | Calculated from the atomic weights of its constituent atoms |
| Boiling Point | Elevated | Halogenated alkanes exhibit higher boiling points than their non-halogenated counterparts due to increased London dispersion forces and dipole-dipole interactions.[2][3] |
| Density | > 1 g/mL | The presence of heavy chlorine and fluorine atoms will result in a density greater than water. |
| Solubility | Low in water; Soluble in organic solvents | Highly halogenated alkanes are generally hydrophobic and lipophilic.[4] |
| Vapor Pressure | Moderate | Expected to be a volatile compound, but less so than shorter-chain halogenated alkanes. |
Proposed Synthesis Routes
The synthesis of mixed halogenated alkanes can be complex, often resulting in a mixture of products.[5] However, plausible synthetic pathways for 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane can be postulated based on established organofluorine and organochlorine chemistry.
A potential approach could involve the free-radical halogenation of a suitable precursor.[6] For instance, starting with a partially fluorinated butane derivative, selective chlorination could be achieved under controlled conditions, such as UV irradiation or the use of chemical initiators.[7]
Alternatively, a multi-step synthesis could be envisioned, perhaps involving the addition of a trichloromethyl group to a fluorinated alkene.
Illustrative Synthetic Workflow
Caption: A conceptual workflow for the synthesis of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane.
Spectroscopic Analysis: An Inferred Profile
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Based on the known spectral characteristics of halogenated hydrocarbons, we can predict the key features in the spectra of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the C-F and C-Cl stretching vibrations. C-F stretches typically appear in the 1000-1400 cm⁻¹ region, while C-Cl stretches are found at lower wavenumbers, generally between 600 and 800 cm⁻¹.[8] The presence of C-H bonds will give rise to stretching vibrations around 2900-3000 cm⁻¹.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would likely show a complex multiplet for the methylene protons, influenced by coupling to the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals, with their chemical shifts significantly influenced by the attached halogen atoms. Carbons bonded to fluorine will be shifted downfield.
-
¹⁹F NMR: The fluorine NMR spectrum would provide detailed information about the electronic environment of the five fluorine atoms, likely showing complex coupling patterns.
-
-
Mass Spectrometry (MS): Mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[9] Fragmentation patterns would likely involve the loss of halogen atoms or small halogenated fragments.
Potential Applications and Industrial Relevance
Given its predicted properties, 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane could find applications in areas where chemical inertness, non-flammability, and specific solvent properties are required.
-
Specialty Solvent: Its unique polarity, arising from the combination of C-Cl and C-F bonds, might make it a useful solvent for specific industrial cleaning or extraction processes.[1]
-
Dielectric Fluid: Highly halogenated compounds can exhibit high dielectric strength, suggesting potential use as insulating fluids in electrical equipment.
-
Chemical Intermediate: The presence of reactive C-Cl bonds could allow it to serve as a building block in the synthesis of other complex fluorinated molecules.[10][11]
-
Working Fluid: Depending on its thermodynamic properties, it could potentially be investigated as a component in refrigerant or heat transfer fluid blends.
It is important to note that the applications of many chlorinated and fluorinated alkanes are now heavily regulated due to their environmental impact.[12][13]
Safety, Handling, and Environmental Considerations
Safety and Handling: As with all halogenated hydrocarbons, 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.[14][15][16] Inhalation of vapors should be avoided.[17] Although likely non-flammable, its thermal decomposition can produce toxic and corrosive fumes such as hydrogen chloride and hydrogen fluoride.[18]
Environmental Impact: The environmental fate of this compound is a critical consideration. The presence of chlorine atoms suggests a potential for ozone depletion, similar to CFCs and HCFCs.[12][19] Upon release into the atmosphere, the C-Cl bonds can be photolytically cleaved by UV radiation, releasing chlorine radicals that catalytically destroy ozone.[19] While HCFCs were developed as transitional replacements for CFCs with lower ozone depletion potentials, the production and use of most ozone-depleting substances are being phased out under the Montreal Protocol.[20][21]
Furthermore, like many fluorinated compounds, it is likely to be a potent greenhouse gas with a high global warming potential (GWP).[21] Its persistence in the environment is also a concern, as the strong C-F bonds are resistant to degradation.[22]
Conclusion
While specific experimental data on 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane remains elusive, a comprehensive theoretical profile can be constructed based on the well-established principles of halogenated alkane chemistry. This inferred guide suggests a compound with a high density and boiling point, with potential applications as a specialty solvent or chemical intermediate. However, significant environmental concerns, including potential ozone depletion and global warming effects, would likely limit its practical utility in the modern regulatory landscape. Further research into the synthesis and properties of such mixed halogenated alkanes is necessary to fully understand their behavior and potential impact.
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